![molecular formula C9H13NO2 B3030937 4-(Dimethoxymethyl)aniline CAS No. 111616-46-7](/img/structure/B3030937.png)
4-(Dimethoxymethyl)aniline
Description
4-(Dimethoxymethyl)aniline is an organic compound with the molecular formula C9H13NO2 . It is also known as Benzenamine, 4-(dimethoxymethyl)- .
Synthesis Analysis
The synthesis of anilines, which includes 4-(Dimethoxymethyl)aniline, involves various methods. These include direct nucleophilic substitution, nitroarene reduction, and reactions of secondary amines . The synthesis of anilines is a comprehensive review of the methods and applications of aniline synthesis, covering both classical and modern approaches .Molecular Structure Analysis
The molecular structure of 4-(Dimethoxymethyl)aniline involves a phenyl group (C6H5) attached to an amino group (NH2) with two methoxy groups (OCH3) attached to a methyl group (CH3) on the phenyl ring .Chemical Reactions Analysis
The chemical reactions involving anilines, such as 4-(Dimethoxymethyl)aniline, can be complex. For example, N-methyl aniline and 3,5-dimethyl aniline show altered H-atom loss behavior compared to aniline . The reaction network and mechanism of the synthesis of methylenedianiline (MDA) from the condensation product of aniline and formaldehyde has been elucidated .Physical And Chemical Properties Analysis
4-(Dimethoxymethyl)aniline has a boiling point of about 245.6±25.0 °C and a density of 1.082±0.06 g/cm3 . It also has a molecular weight of 167.21 . Anilines, in general, have physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity .properties
IUPAC Name |
4-(dimethoxymethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHDYMJBEPWBTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595419 | |
Record name | 4-(Dimethoxymethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)aniline | |
CAS RN |
111616-46-7 | |
Record name | 4-(Dimethoxymethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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